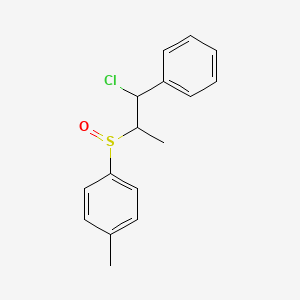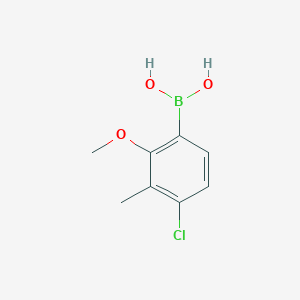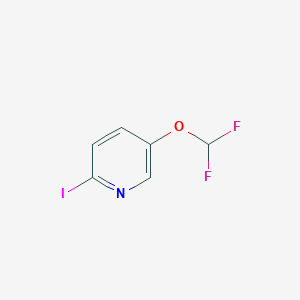
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid.
Reduction: The major product is 3-(benzyloxy)-5-(trifluoromethyl)benzyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoates.
Applications De Recherche Scientifique
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased hydrophobicity or stability.
Mécanisme D'action
The mechanism of action of Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(benzyloxy)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(trifluoromethyl)benzoate: Lacks the benzyloxy group, leading to different applications and biological activity.
3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound, with different solubility and reactivity.
Uniqueness
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is unique due to the presence of both the benzyloxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C16H13F3O3 |
|---|---|
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
methyl 3-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H13F3O3/c1-21-15(20)12-7-13(16(17,18)19)9-14(8-12)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
SWGSYEHZKVCKIY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


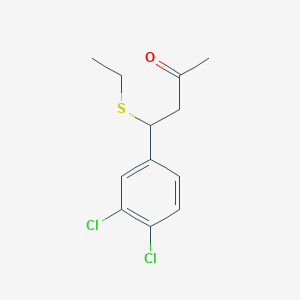
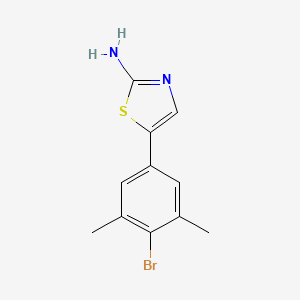
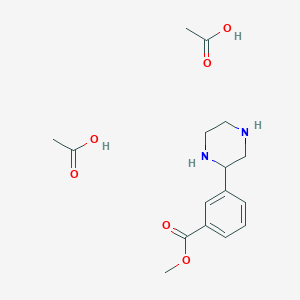

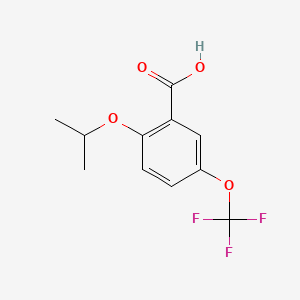
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
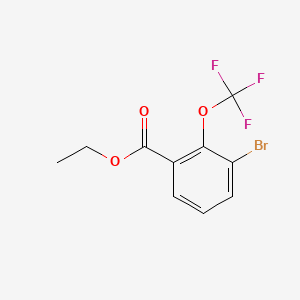
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
